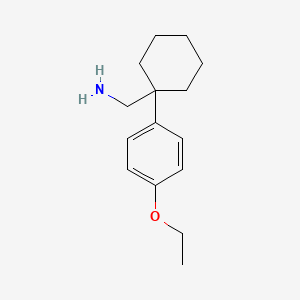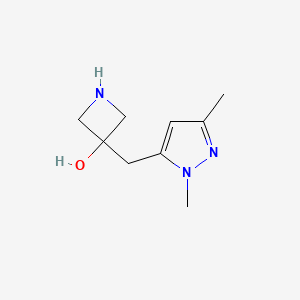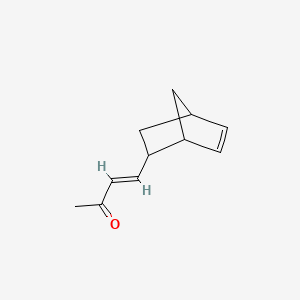
4-(5-Norbornen-2-yl)-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Norbornen-2-yl)-3-buten-2-one is an organic compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and reactivity. The presence of both a norbornene moiety and a butenone group makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Norbornen-2-yl)-3-buten-2-one typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with methyl vinyl ketone under controlled conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the norbornene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids may be employed to improve the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Norbornen-2-yl)-3-buten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The norbornene ring can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under radical conditions.
Major Products
Epoxides: Formed through oxidation reactions.
Alcohols: Resulting from reduction of the carbonyl group.
Halogenated Compounds: Produced via substitution reactions.
Aplicaciones Científicas De Investigación
4-(5-Norbornen-2-yl)-3-buten-2-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(5-Norbornen-2-yl)-3-buten-2-one involves its reactivity due to the strained norbornene ring. The compound can participate in cycloaddition reactions, where the ring strain is relieved, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application, such as polymerization or bioorthogonal reactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Norbornen-2-yl acetate: Another norbornene derivative used in polymerization reactions.
5-Norbornene-2-carboxylic acid: Known for its reactivity in various organic transformations.
5-Norbornene-2-methanol: Utilized in the synthesis of functionalized polymers.
Uniqueness
4-(5-Norbornen-2-yl)-3-buten-2-one stands out due to the presence of both a norbornene ring and a butenone group, which provides a unique combination of reactivity and functionality. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
57276-08-1 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
(E)-4-(2-bicyclo[2.2.1]hept-5-enyl)but-3-en-2-one |
InChI |
InChI=1S/C11H14O/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h2-5,9-11H,6-7H2,1H3/b4-2+ |
Clave InChI |
PJNSTJMFXBGTIM-DUXPYHPUSA-N |
SMILES isomérico |
CC(=O)/C=C/C1CC2CC1C=C2 |
SMILES canónico |
CC(=O)C=CC1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


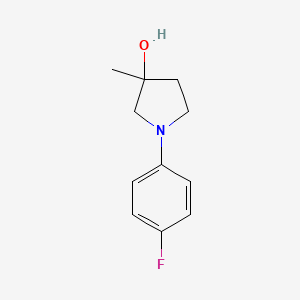
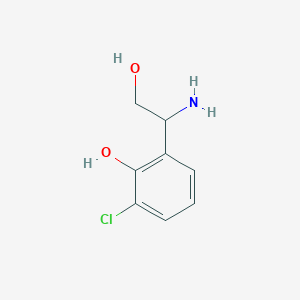
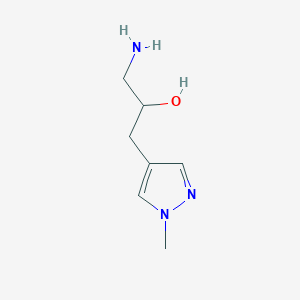
![N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)


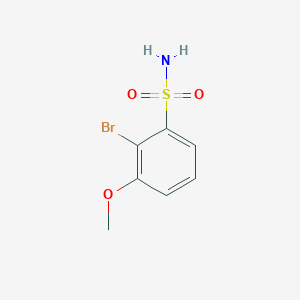
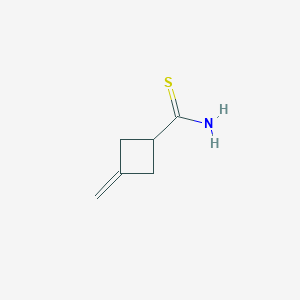
![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)


![1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)
